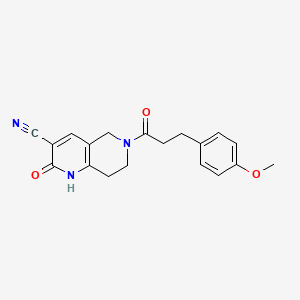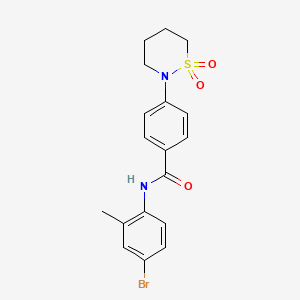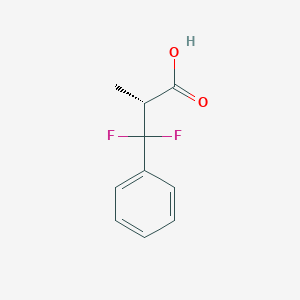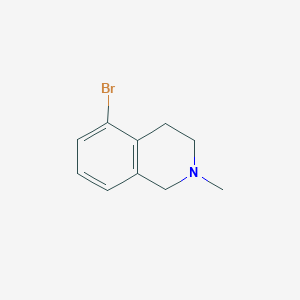
6-(3-(4-Methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle. Attached to this core are a propanoyl group and a methoxyphenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of the methoxyphenyl and propanoyl groups suggest that this compound would have some degree of polarity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “6-(3-(4-Methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile”:
Antioxidant Activity
This compound has shown significant antioxidant properties. It can neutralize free radicals, thereby reducing oxidative stress, which is a major factor in the development of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders . The antioxidant activity is often measured using assays like DPPH radical scavenging, where the compound’s ability to donate hydrogen atoms or electrons is evaluated.
Anticancer Potential
Research has indicated that this compound exhibits anticancer activity, particularly against certain types of cancer cells. It has been tested against human glioblastoma and triple-negative breast cancer cell lines, showing higher cytotoxicity against glioblastoma . This makes it a promising candidate for developing new anticancer drugs, especially for cancers that are resistant to conventional therapies.
Antibacterial Properties
The compound has also been studied for its antibacterial activity. It has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics . This is particularly important in the context of rising antibiotic resistance, where new and effective antibacterial agents are urgently needed.
Neuroprotective Effects
Due to its antioxidant properties, this compound may also have neuroprotective effects. By reducing oxidative stress, it can potentially protect neurons from damage, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . Research in this area focuses on its ability to cross the blood-brain barrier and its efficacy in in vivo models.
Anti-inflammatory Activity
Inflammation is a common underlying factor in many chronic diseases. This compound has been studied for its anti-inflammatory properties, which could make it useful in treating conditions like arthritis, inflammatory bowel disease, and other inflammatory disorders . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
Cardioprotective Effects
The compound’s antioxidant and anti-inflammatory properties also contribute to its potential cardioprotective effects. It can help in reducing the risk of cardiovascular diseases by preventing oxidative damage to the heart and blood vessels . Studies often focus on its effects in animal models of heart disease.
Antiviral Activity
There is emerging research on the antiviral properties of this compound. It has shown potential in inhibiting the replication of certain viruses, making it a candidate for antiviral drug development . This is particularly relevant in the context of viral outbreaks where new antiviral agents are needed.
Wound Healing
The compound has also been explored for its role in wound healing. Its antioxidant and anti-inflammatory properties can accelerate the healing process by reducing oxidative stress and inflammation at the wound site . Research in this area includes in vitro and in vivo studies to evaluate its efficacy in promoting tissue regeneration.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-[3-(4-methoxyphenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-16-5-2-13(3-6-16)4-7-18(23)22-9-8-17-15(12-22)10-14(11-20)19(24)21-17/h2-3,5-6,10H,4,7-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEDFNIWHRPEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2715554.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B2715557.png)
![3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2715558.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2715560.png)
![2-chloro-7-(2-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715562.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)
![3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2715566.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2715569.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2715572.png)